Spectinamide 1599

Description

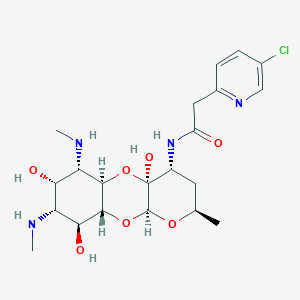

Structure

3D Structure

Properties

Molecular Formula |

C21H31ClN4O7 |

|---|---|

Molecular Weight |

486.9 g/mol |

IUPAC Name |

2-(5-chloro-2-pyridinyl)-N-[(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-yl]acetamide |

InChI |

InChI=1S/C21H31ClN4O7/c1-9-6-12(26-13(27)7-11-5-4-10(22)8-25-11)21(30)20(31-9)32-19-17(29)14(23-2)16(28)15(24-3)18(19)33-21/h4-5,8-9,12,14-20,23-24,28-30H,6-7H2,1-3H3,(H,26,27)/t9-,12-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 |

InChI Key |

WFWJNRAXDUDHKA-CYWJWNLKSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl |

Canonical SMILES |

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Spectinamide 1599: A Technical Guide to its Mechanism of Action in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinamide 1599 is a novel, semi-synthetic antibiotic derived from spectinomycin, engineered specifically for potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This document provides an in-depth technical overview of its mechanism of action, which is characterized by a dual-pronged strategy: potent inhibition of bacterial protein synthesis and sophisticated evasion of intrinsic mycobacterial drug efflux systems. This unique combination allows this compound to be highly effective against both drug-susceptible and drug-resistant strains of M. tb, positioning it as a promising candidate for future tuberculosis therapeutic regimens. We will explore its molecular target, the basis of its selectivity and potency, resistance mechanisms, and key experimental data that underpin our current understanding.

Core Mechanism of Action: Inhibition of Ribosomal Translocation

The primary molecular target of this compound is the bacterial 70S ribosome, the essential cellular machinery responsible for protein synthesis. Like its parent compound, spectinomycin, this compound is a protein synthesis inhibitor.[1]

1.1. Binding to the 30S Ribosomal Subunit

This compound binds to a distinct site on the small 30S ribosomal subunit.[2] The binding pocket is located within helix 34 of the 16S rRNA , a component of the head domain of the 30S subunit.[2][3] This interaction is critical for its inhibitory function. The binding involves multiple hydrogen bonds with nucleotides such as G1064, C1066, A1191, and C1192, creating a stable drug-ribosome complex.[3]

1.2. Blockade of Elongation Factor G (EF-G) and Translocation

The binding of this compound to helix 34 physically obstructs the conformational changes required for the translocation step of protein synthesis elongation. This step, which is catalyzed by Elongation Factor G (EF-G), involves the movement of tRNAs and mRNA through the ribosome. By locking the ribosome in a pre-translocation state, this compound effectively halts the peptide chain elongation process, leading to a bacteriostatic and ultimately bactericidal effect.

A Crucial Advantage: Overcoming Native Efflux

While spectinomycin is a potent ribosomal inhibitor, it exhibits poor activity against M. tb. This discrepancy is primarily due to the activity of the intrinsic Rv1258c efflux pump , a major facilitator superfamily (MFS) transporter in M. tb that actively expels spectinomycin from the cell, preventing it from reaching its ribosomal target.

A key innovation in the development of the spectinamide class was the use of structure-based design to introduce chemical modifications that circumvent this efflux mechanism. The specific structural alterations in this compound allow it to evade recognition and transport by the Rv1258c pump. This evasion results in the intracellular accumulation of the drug to concentrations sufficient to inhibit protein synthesis, rendering it highly potent against M. tb. The antitubercular efficacy of spectinamides demonstrates that synthetic modifications to classical antibiotics can overcome the challenge of intrinsic efflux pump-mediated resistance.

Quantitative In Vitro and In Vivo Activity

This compound demonstrates potent activity against a wide range of M. tb strains and shows efficacy in various preclinical models of tuberculosis.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Strain | Value | Reference |

| MIC | M. tb H37Rv | 0.4 - 0.8 µg/mL | |

| MIC90 | MDR/XDR M. tb Isolates | 0.4 - 1.6 µg/mL | |

| Activity | Non-replicating M. tb (hypoxic) | Highly Active (0.06% survival) | |

| Ribosomal Inhibition (IC50) | Mycobacterial Translation Assay | ~1.2 µg/mL (for lead spectinamides) | |

| Post-antibiotic Effect | In Vitro | 133 hours |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Administration | Dose | Outcome (Bacterial Load Reduction) | Reference |

| Acute Infection | Subcutaneous | 100 mg/kg | ~2.0 log10 CFU | |

| Chronic Infection | Subcutaneous | 100 mg/kg | ~1.5 log10 CFU | |

| Chronic Infection | Intrapulmonary Aerosol | 10 mg/kg (thrice weekly) | Efficacy similar to higher doses after 8 weeks | |

| Combination Therapy (C3HeB/FeJ mice) | Intrapulmonary Aerosol + Oral Pyrazinamide | 50 mg/kg + 150 mg/kg | >1.8 log10 CFU (synergistic effect) |

Resistance and Cross-Resistance Profile

Resistance to spectinamides arises from specific mutations within the drug's binding site on the 16S rRNA.

-

Mechanism of Resistance: Spontaneous mutations in the 16S rRNA gene, specifically at nucleotides C1066 and C1192 , have been identified in resistant mutants. These mutations alter the binding pocket, reducing the affinity of this compound for the ribosome.

-

Frequency of Resistance: The spontaneous mutation frequency for this compound is comparable to that of first-line anti-tubercular drugs like isoniazid, in the range of 1.6–7.4 × 10−7.

-

Lack of Cross-Resistance: Crucially, spectinamide-resistant mutants show no cross-resistance to other protein synthesis inhibitors used in tuberculosis treatment, including streptomycin, amikacin, kanamycin, capreomycin, and linezolid. This is due to its unique ribosomal binding site and confirms that its mechanism is distinct from these other classes of antibiotics.

Selectivity and Preclinical Safety

This compound exhibits a narrow spectrum of activity, a desirable trait for minimizing disruption to the host microbiome.

-

Spectrum of Activity: Its activity is largely restricted to the M. tuberculosis complex and closely related mycobacteria.

-

Mammalian Cell Selectivity: Spectinamides do not inhibit mammalian mitochondrial or cytoplasmic translation. This high degree of selectivity is attributed to differences between bacterial and mammalian ribosomes.

-

Cytotoxicity: Lead spectinamides, including 1599, show no detectable cytotoxicity against mammalian cell lines.

-

Pharmacokinetics: The compound is metabolically stable with low plasma protein binding. However, it is not orally bioavailable and requires parenteral or inhalational administration.

Detailed Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the mechanism of action of this compound.

6.1. Minimum Inhibitory Concentration (MIC) Determination The MIC of this compound against M. tb is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA).

-

Preparation: Two-fold serial dilutions of this compound are prepared in 96-well microplates containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculation: Each well is inoculated with a standardized suspension of M. tb (e.g., H37Rv or clinical isolates) to a final concentration of ~5 x 105 CFU/mL.

-

Incubation: Plates are incubated at 37°C for 5-7 days.

-

Detection: A solution of Alamar Blue and Tween 80 is added to each well. Plates are re-incubated for 24 hours.

-

Reading: A color change from blue (no growth) to pink (growth) is visually assessed. The MIC is defined as the lowest drug concentration that prevents this color change.

6.2. In Vitro Ribosomal Translation Inhibition Assay This assay quantifies the ability of a compound to inhibit protein synthesis in a cell-free system.

-

System Preparation: A coupled transcription/translation system is prepared using S30 cell-free extracts from a surrogate species like Mycobacterium smegmatis or E. coli. The reaction mixture contains amino acids, an energy source (ATP, GTP), and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Inhibition: Serial dilutions of this compound are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a set period (e.g., 1-2 hours) to allow for protein synthesis.

-

Quantification: The amount of reporter protein synthesized is quantified by measuring luminescence (for luciferase) or fluorescence (for GFP).

-

Analysis: The results are plotted as a percentage of inhibition versus drug concentration, and the IC50 value (the concentration required to inhibit 50% of protein synthesis) is calculated.

6.3. Murine Tuberculosis Infection Models (Aerosol Infection) These in vivo models are critical for evaluating the efficacy of anti-tubercular agents.

-

Infection: BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tb Erdman or H37Rv strain to establish a lung infection.

-

Treatment Initiation: For an acute model, treatment begins ~1-2 weeks post-infection. For a chronic model, treatment is delayed for 4-6 weeks to allow for the development of a more established infection.

-

Drug Administration: this compound is administered via a specified route (e.g., subcutaneous injection or intrapulmonary aerosol delivery) at various doses and frequencies.

-

Efficacy Assessment: At defined time points, mice are euthanized, and their lungs are aseptically removed and homogenized.

-

CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar plates. After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial burden. Efficacy is measured as the log10 CFU reduction compared to untreated control animals.

The Role of Ribosomal Protein S14 and Environmental Factors

Recent research has uncovered additional layers of complexity in the interaction between spectinamides and the mycobacterial ribosome. During the chronic phase of infection, M. tb can remodel its ribosomes in response to environmental cues like zinc starvation. This involves replacing certain ribosomal proteins, including protein S14, with paralogs that lack zinc-binding motifs.

This remodeling can slightly reduce the binding affinity of spectinamides to the ribosome (approximately 2-fold), leading to increased drug tolerance. This highlights that the physiological state of the bacterium can influence drug efficacy and is an important consideration for the development of ribosome-targeting antibiotics.

Conclusion

The mechanism of action of this compound in Mycobacterium tuberculosis is a compelling example of successful structure-based drug design. Its potent anti-tubercular activity is not merely the result of inhibiting its molecular target, the ribosome, but is critically dependent on its designed ability to overcome the intrinsic Rv1258c efflux pump. This dual mechanism confers high potency against drug-susceptible, MDR, and XDR strains of M. tb. The compound's narrow spectrum, excellent safety profile, and lack of cross-resistance with existing anti-tuberculars make this compound a highly promising therapeutic candidate that warrants continued development for the treatment of tuberculosis.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Development of 2nd generation aminomethyl spectinomycins that overcome native efflux in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship of Spectinamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of spectinamide analogs, a promising class of antibiotics targeting multi-drug resistant pathogens, particularly Mycobacterium tuberculosis (Mtb). This document details the key structural modifications that influence their antibacterial potency, ribosomal inhibition, and ability to evade bacterial efflux mechanisms. Experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also provided to facilitate further research and development in this area.

Introduction: The Rise of Spectinamides

Spectinomycin, a natural aminocyclitol antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] While effective against certain bacteria, its clinical utility is limited by poor activity against many common pathogens, largely due to efflux pump-mediated resistance.[2] Spectinamides are semi-synthetic analogs of spectinomycin designed to overcome these limitations. The core strategy behind their development involves structural modifications to enhance ribosomal affinity and, crucially, to evade efflux by bacterial pumps, such as the Rv1258c pump in M. tuberculosis.[3][4] These efforts have led to the discovery of potent spectinamides with significant activity against drug-susceptible and drug-resistant Mtb strains.[5]

Core Structure-Activity Relationships

The SAR of spectinamides is primarily centered around modifications at the 3' and 6' positions of the spectinomycin scaffold. The actinamine ring is generally considered intolerant to modifications without compromising potency.

The Critical Role of the 3'-Position Amide Side Chain

A key feature of spectinamides is the introduction of an R-amide at the 3' position of the actinospectose C-ring. The nature of this side chain is a major determinant of both ribosomal inhibition and efflux avoidance.

-

Stereochemistry: The 3'-(R) stereochemistry is essential for activity. The 3'-(S)-isomer of lead compounds has been shown to be inactive in both whole-cell and ribosomal assays, confirming that the antibacterial activity is target-specific.

-

Heteroaryl Moiety: The presence of a 2-pyridyl or 2-thiazole ring linked via an acetamide linker to the 3'-amide is crucial for potent activity and, most importantly, for avoiding efflux by the Rv1258c pump in M. tuberculosis. Analogs lacking the 2-pyridyl functionality or having 3- or 4-pyridyl moieties exhibit significantly higher MIC values, despite comparable ribosomal inhibition, indicating they are subject to efflux.

-

Substitutions on the Pyridyl Ring: Halogen substitutions at the 4 and 5 positions of the pyridyl ring can enhance activity. Computational modeling suggests these substitutions result in additional stabilizing interactions with the backbone of the nearby RpsE protein loop. Electron-donating groups on the pyridyl ring are generally not favored and can lead to increased efflux.

Influence of the 6'-Position

Modifications at the 6'-position have also been explored, leading to compounds like trospectomycin. Disubstituted analogs with modifications at both the 3' and 6' positions have been synthesized and evaluated. These studies indicate that the 3'-modification largely dictates the spectrum of activity, particularly against mycobacteria.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a selection of spectinamide analogs, highlighting the impact of structural modifications on their biological activity.

Table 1: In Vitro Activity of Key Spectinamide Analogs against M. tuberculosis

| Compound | R-Group at 3'-Position | MIC (μg/mL) vs. Mtb H37Rv | MIC (μg/mL) vs. Mtb ΔRv1258c | Ribosomal Inhibition IC50 (μg/mL) | Reference |

| Spectinomycin | -OH | >100 | 4 | >100 | |

| 1329 | 2-pyridyl-acetamide | 1.6 | 1.6 | 1.2 | |

| 1351 | Phenyl-acetamide | 25 | 0.8 | 0.37 | |

| 1445 | (5-chloropyridin-2-yl)-acetamide | 0.8 | 0.8 | 0.6 | |

| 1544 | (5-fluoropyridin-2-yl)-acetamide | 0.8 | 0.8 | 0.8 | |

| 1599 | (5-bromopyridin-2-yl)-acetamide | 0.4 | 0.4 | 0.5 | |

| 3 | 3-pyridyl-acetamide | >50 | 1.6 | 4.2 | |

| 4 | 4-pyridyl-acetamide | >50 | 3.1 | 5.1 | |

| 5 | 3'-(S)-isomer of 1329 | >200 | Not Reported | 42.23 |

Table 2: Activity of Spectinamide Analogs against Drug-Resistant M. tuberculosis Strains

| Compound | MIC50 (μg/mL) vs. MDR-TB Strains | MIC90 (μg/mL) vs. MDR-TB Strains | MIC50 (μg/mL) vs. XDR-TB Strains | MIC90 (μg/mL) vs. XDR-TB Strains | Reference |

| 1329 | 1.6 | 3.1 | 1.6 | 3.1 | |

| 1445 | 0.8 | 1.6 | 0.8 | 1.6 | |

| 1544 | 0.8 | 1.6 | 0.8 | 1.6 | |

| 1599 | 0.4 | 0.8 | 0.4 | 0.8 |

Mechanism of Action and Efflux Avoidance

The primary mechanism of action of spectinamides is the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. Specifically, they bind to helix 34 of the 16S rRNA, which is a unique binding site distinct from other aminoglycosides. This binding sterically blocks the swiveling of the head domain of the small ribosomal subunit, a conformational change necessary for mRNA and tRNA translocation, thereby halting protein synthesis.

A key innovation in spectinamide design is the circumvention of the Rv1258c efflux pump in M. tuberculosis. Analogs with poor antitubercular activity but good ribosomal inhibition often show a significant decrease in MIC in an Rv1258c knockout strain, confirming their susceptibility to efflux. In contrast, potent spectinamides like 1329, 1445, and 1599 have similar MICs against both the wild-type and the knockout strain, demonstrating their ability to evade this resistance mechanism.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the SAR studies of spectinamide analogs.

Synthesis of Spectinamide Analogs

Spectinamides are typically synthesized in a four-step protocol starting from spectinomycin. The general procedure involves:

-

Protection of the amine groups of spectinomycin, often with a carboxybenzyl (Cbz) group.

-

Oxidation of the 3'-hydroxyl group to a ketone.

-

Reductive amination to introduce the desired side chain at the 3' position. This is a key step where structural diversity is introduced.

-

Deprotection of the amine groups to yield the final spectinamide analog, often as a dihydrochloride salt. This final step can be achieved through catalytic hydrogenation or acid hydrolysis, depending on the sensitivity of the side chain.

Minimum Inhibitory Concentration (MIC) Determination

MIC values are determined to assess the whole-cell antibacterial activity of the analogs.

-

For Aerobic Bacteria: MICs are typically performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines using a broth microdilution method.

-

For M. tuberculosis: A common method involves a microtiter plate format with Middlebrook 7H9 broth.

-

A bacterial suspension (inoculum) is prepared and standardized.

-

Two-fold serial dilutions of the spectinamide analogs are prepared in a 96-well microtiter plate.

-

The bacterial inoculum is added to each well.

-

Plates are incubated at 37°C.

-

Growth inhibition is assessed visually or using a colorimetric reagent like resazurin after a defined incubation period (e.g., 7 days). The MIC is the lowest concentration of the compound that prevents visible growth.

-

In Vitro Ribosomal Translation Inhibition Assay

This cell-free assay quantifies the ability of the analogs to inhibit protein synthesis at the ribosomal level.

-

Preparation of Cell Lysate: A crude cell extract containing the translational machinery (ribosomes, tRNAs, factors) is prepared from a suitable bacterial strain, such as E. coli. Endogenous mRNA is degraded during preparation.

-

In Vitro Translation Reaction: The reaction mixture typically contains the cell lysate, amino acids (one of which is often radiolabeled, e.g., [35S]-methionine), an energy source (ATP, GTP), and an energy regenerating system.

-

Template: A specific mRNA template (e.g., luciferase mRNA) is added to initiate translation.

-

Inhibition Measurement: The spectinamide analogs are added to the reaction at various concentrations. The amount of protein synthesized is quantified by measuring the incorporation of the radiolabeled amino acid or by luminescence if a reporter like luciferase is used.

-

IC50 Determination: The IC50 value, the concentration of the analog that inhibits protein synthesis by 50%, is calculated from the dose-response curve.

Efflux Pump Activity Assessment

To determine if a spectinamide analog is a substrate for an efflux pump, its MIC is compared between a wild-type bacterial strain and a mutant strain with the specific efflux pump gene deleted (e.g., Mtb ΔRv1258c). A significantly lower MIC in the knockout strain indicates that the compound is a substrate for that pump.

A general screening method for efflux pump activity is the ethidium bromide (EtBr)-agar cartwheel method:

-

Agar plates containing varying concentrations of EtBr are prepared.

-

Bacterial strains (including a wild-type and a known efflux-positive control) are swabbed onto the plates.

-

Plates are incubated, and the fluorescence under UV light is observed. Strains with active efflux pumps will show less fluorescence as they pump out the intercalating EtBr dye.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The efficacy of lead spectinamide analogs is evaluated in animal models of Mtb infection.

-

Infection: Mice (e.g., BALB/c strain) are infected with M. tuberculosis via aerosol inhalation to establish a pulmonary infection.

-

Treatment: After a set period to allow the infection to establish, treatment with the spectinamide analog (administered, for example, by subcutaneous injection) is initiated.

-

Evaluation: At various time points, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating homogenized tissue on selective agar.

-

Outcome: The efficacy of the spectinamide is determined by the reduction in bacterial burden compared to untreated control animals.

Conclusion and Future Directions

The development of spectinamides represents a successful example of structure-based drug design to overcome antibiotic resistance. The key SAR insights—namely the importance of the 3'-(R)-amide with a 2-N-heteroaryl acetamide side chain for ribosomal inhibition and efflux avoidance—provide a clear roadmap for the design of future analogs. Current research is focused on further optimizing the pharmacological properties of lead candidates, such as 1599, and evaluating their efficacy in combination with other anti-tuberculosis agents to shorten treatment durations. The detailed understanding of the SAR of spectinamides will continue to be a valuable tool in the development of novel and effective treatments for tuberculosis and other challenging bacterial infections.

References

- 1. Inhibition of protein synthesis by spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure-Activity Relationships of Spectinamide Antituberculosis agents; a Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Spectinamides: a new class of semisynthetic antituberculosis agents that overcome native drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Spectinamide 1599: A Semi-Synthetic Breakthrough Against Tuberculosis

A Technical Guide to the Discovery, Synthesis, and Preclinical Evaluation of a Novel Spectinomycin Analog

Introduction

The global health challenge posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates the development of novel therapeutics. Spectinamide 1599, a semi-synthetic analog of the aminocyclitol antibiotic spectinomycin, has emerged as a promising candidate in the anti-tubercular drug pipeline. Developed through a structure-guided design approach, this compound overcomes the inherent limitations of its parent compound, exhibiting potent and specific activity against M. tuberculosis. This technical guide details the discovery, semi-synthesis, mechanism of action, and preclinical evaluation of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important new agent.

Discovery and Rationale for Development

Spectinomycin, while a potent inhibitor of bacterial protein synthesis, demonstrates poor efficacy against M. tuberculosis. This is largely attributed to the bacterium's intrinsic resistance mechanisms, including the activity of efflux pumps such as Rv1258c, which actively removes the drug from the cell.[1][2][3] The development of the spectinamide class of molecules was initiated to address this limitation.

The core strategy involved modifying the spectinomycin scaffold to enhance its affinity for the mycobacterial ribosome while simultaneously evading recognition by efflux pumps.[1][4] This structure-based design led to the synthesis of a series of spectinomycin analogs, with this compound identified as a lead candidate due to its superior anti-tubercular activity and favorable pharmacological properties.

Semi-Synthesis of this compound

This compound, chemically known as 3′-Dihydro-3′-deoxy-3′(R)-(5-chloropyridin-2-yl) acetylamino spectinomycin dihydrochloride, is synthesized from spectinomycin in a convergent, four-step sequence.

Experimental Protocol: Semi-Synthesis

The synthesis of the spectinamide series, including this compound, follows a general procedure with modifications for specific side chains. The key steps are outlined below:

-

Protection of Spectinomycin: The starting material, spectinomycin, is first protected to allow for selective modification at the 3'-position. This typically involves the use of protecting groups for the amine functionalities.

-

Introduction of the Azide: A key transformation involves the conversion of the 3'-hydroxyl group to an azide moiety. This is a critical step that sets the stage for the introduction of the novel side chain.

-

Reduction and Amide Coupling: The azide is then reduced to an amine, which is subsequently coupled with a desired carboxylic acid to form the amide linkage. For this compound, this involves coupling with (5-chloropyridin-2-yl)acetic acid.

-

Deprotection: The final step involves the removal of the protecting groups to yield the active this compound. This is typically achieved through catalytic hydrogenation or acid hydrolysis, depending on the nature of the side chain.

Mechanism of Action

This compound exerts its anti-tubercular activity through a dual mechanism: potent inhibition of protein synthesis and evasion of native efflux pumps.

Ribosomal Inhibition

Like its parent compound, this compound binds to the 30S ribosomal subunit, specifically to helix 34 of the 16S rRNA. This binding event interferes with the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth. Importantly, the binding site of spectinamides is distinct from that of other classes of protein synthesis inhibitors used in TB treatment, such as the aminoglycosides and macrolides, which minimizes the potential for cross-resistance.

Efflux Pump Evasion

A critical feature of this compound is its ability to circumvent the Rv1258c efflux pump in M. tuberculosis. The structural modifications introduced during its semi-synthesis prevent its recognition and subsequent expulsion by this pump, allowing the drug to accumulate to effective concentrations within the bacterial cell.

Preclinical Evaluation

This compound has undergone extensive preclinical evaluation, demonstrating its potent anti-tubercular activity both in vitro and in vivo.

In Vitro Activity

This compound exhibits potent activity against drug-susceptible, MDR, and XDR strains of M. tuberculosis. Its minimum inhibitory concentrations (MICs) are consistently in the low microgram per milliliter range, highlighting its significant improvement over spectinomycin.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) |

| H37Rv | Drug-Susceptible | 0.4 - 0.8 |

| MDR Strains | Resistant to at least isoniazid and rifampicin | 0.4 - 1.6 |

| XDR Strains | Resistant to isoniazid, rifampicin, any fluoroquinolone, and at least one of three injectable second-line drugs | 0.4 - 1.6 |

Experimental Protocol: MIC Determination

Minimum inhibitory concentrations (MICs) were determined using the microplate Alamar blue assay (MABA) or the BACTEC MGIT 960 system. Briefly, serial dilutions of this compound were prepared in 96-well plates, and a standardized inoculum of M. tuberculosis was added. Plates were incubated at 37°C, and bacterial growth was assessed by the addition of a resazurin-based indicator or by monitoring fluorescence in the MGIT system. The MIC was defined as the lowest concentration of the drug that inhibited visible growth.

In Vivo Efficacy

In vivo studies in murine models of tuberculosis have confirmed the potent activity of this compound. Administration of the drug, either subcutaneously or via inhalation, resulted in a significant reduction in bacterial burden in the lungs of infected mice.

Table 2: In Vivo Efficacy of this compound in Murine TB Models

| Mouse Model | Dosing Regimen | Duration | Log10 CFU Reduction in Lungs (vs. control) |

| BALB/c (chronic infection) | 10 mg/kg (aerosol), 3x weekly | 8 weeks | Similar to 50-100 mg/kg for 4 weeks |

| BALB/c (chronic infection) | 50 mg/kg (aerosol) + 150 mg/kg Pyrazinamide (oral) | 8 weeks | >1.8 (synergistic effect) |

| C3HeB/FeJ (chronic infection) | 50 mg/kg (aerosol) + 150 mg/kg Pyrazinamide (oral) | - | >1.8 (synergistic effect) |

Experimental Protocol: Murine Efficacy Studies

BALB/c or C3HeB/FeJ mice were infected with a low-dose aerosol of M. tuberculosis Erdman strain. After the establishment of a chronic infection (typically 4-6 weeks post-infection), mice were treated with this compound alone or in combination with other anti-TB drugs. At specified time points, mice were euthanized, and the lungs were harvested, homogenized, and plated on selective agar to enumerate bacterial colony-forming units (CFUs).

Pharmacokinetics and Safety

Pharmacokinetic studies have shown that this compound is highly soluble and has a lengthy post-antibiotic effect. It is not orally bioavailable and therefore requires parenteral or inhalational administration. In preclinical models, this compound was well-tolerated with no overt signs of toxicity.

Table 3: Pharmacokinetic and Safety Profile of this compound

| Parameter | Value |

| Oral Bioavailability | Low |

| Post-Antibiotic Effect | Long (75-132 hours) |

| In Vitro Cytotoxicity | No appreciable cytotoxicity observed |

| Cross-Resistance | No cross-resistance with other protein synthesis inhibitors |

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis agents. Through a targeted semi-synthetic approach, the limitations of spectinomycin have been overcome, resulting in a potent and specific inhibitor of M. tuberculosis. The dual mechanism of ribosomal inhibition and efflux pump evasion, combined with its excellent in vitro and in vivo efficacy, positions this compound as a promising candidate for further clinical development, both as a standalone agent and as part of combination therapies for the treatment of drug-resistant tuberculosis.

References

- 1. Spectinamides: a new class of semisynthetic antituberculosis agents that overcome native drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound Efficacy Against Different Mycobacterial Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

Spectinamide 1599: A Technical Overview of its Activity Against Drug-Susceptible Mycobacterium tuberculosis

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the efficacy and mode of action of spectinamide 1599, a promising novel antibiotic agent, against drug-susceptible strains of Mycobacterium tuberculosis (Mtb). This compound is a semi-synthetic analog of spectinomycin, specifically re-engineered to overcome native efflux pump mechanisms in Mtb, thereby exhibiting potent anti-tubercular properties.[1][2][3] This guide synthesizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological and experimental processes.

Introduction

This compound emerges from a class of compounds known as spectinamides, which have been developed to address the challenge of drug resistance in tuberculosis.[1][4] Its primary mechanism of action is the inhibition of protein synthesis by binding to the bacterial ribosome. A key structural modification allows it to evade the Rv1258c efflux pump, a mechanism that contributes to intrinsic resistance in M. tuberculosis. This targeted design results in a narrow-spectrum antibiotic with potent activity against both drug-susceptible and multi-drug-resistant (MDR) Mtb strains. This compound is characterized by favorable pharmacokinetic properties, a good safety profile in preclinical models, and significant efficacy in various murine infection models.

Quantitative Data on Efficacy

The anti-tubercular activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound against M. tuberculosis Strains

| Mtb Strain Type | Resistance Profile | MIC (µg/mL) of 1599 | Reference |

| Drug-Susceptible | - | 0.4 - 0.8 | |

| Isoniazid Mono-Resistant | INH | 1.6 | |

| Rifampin Mono-Resistant | RIF (rpoB S351L) | 1.6 | |

| Ethambutol Mono-Resistant | EMB | 1.6 | |

| Streptomycin Mono-Resistant | STR (rpsl K43R) | 1.6 | |

| MDR/XDR Isolates (n=24) | Various | 0.3 - 1.9 (Range) | |

| MDR/XDR Isolates (n=24) | Various | 0.8 (MIC₅₀) | |

| MDR/XDR Isolates (n=24) | Various | 1.9 (MIC₉₀) |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Comparative Activity of this compound against Different Mycobacterial Phenotypes

| Compound | Phenotype | Organism | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference |

| This compound | Log Phase | M. bovis BCG | 0.71 | - | |

| Acid Phase | M. bovis BCG | >50 | - | ||

| Hypoxic Phase | M. tuberculosis | - | Highly Active * | ||

| Isoniazid | Log Phase | M. bovis BCG | 0.13 | - | |

| Acid Phase | M. bovis BCG | >50 | - | ||

| Hypoxic Phase | M. bovis BCG | Poor Activity | - | ||

| Rifampin | Log Phase | M. bovis BCG | 0.02 | - | |

| Acid Phase | M. bovis BCG | - | - | ||

| Hypoxic Phase | M. bovis BCG | Good Activity | - |

*Activity under hypoxic conditions was assessed by survival percentage; 1599 treatment resulted in only 0.06% bacterial survival, indicating high activity.

Table 3: In Vivo Efficacy of this compound in Murine TB Infection Models

| Mouse Model | Infection Type | Dose (mg/kg) & Route | Treatment Duration | Bacterial Load Reduction (log₁₀ CFU in lungs) | Reference |

| BALB/c | Acute | 200 (SC) | 3 or 4 weeks | Significant kill | |

| BALB/c | Chronic | 10 (IPA, 3x/week) | 8 weeks | Similar to 50-100 mg/kg for 4 weeks | |

| C3HeB/FeJ | Chronic | 50 (IPA) + PZA (150, oral) | - | >1.8 (Synergistic effect) | |

| BALB/c | Chronic | 1599 + RIF + PZA | - | >4.5 (Significantly better than two-drug combos) |

SC: Subcutaneous; IPA: Intrapulmonary Aerosol; PZA: Pyrazinamide; RIF: Rifampin.

Table 4: Key Pharmacodynamic and Pharmacokinetic Parameters for this compound

| Parameter | Value | Significance | Reference |

| Post-Antibiotic Effect (PAE) | 133 hours | Long duration of suppressive activity after drug exposure falls below MIC. | |

| Bacterial Kill Profile | Concentration-dependent | The rate and extent of bacterial killing increase with higher drug concentrations. | |

| Plasma Protein Binding | Low | Higher fraction of unbound, active drug available. | |

| Major Elimination Pathway | Renal (unchanged form) | Low metabolic liability. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the core experimental protocols used to characterize this compound.

The in vitro potency of this compound is primarily determined using a broth microdilution assay.

-

Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv) or M. bovis BCG is cultured in Middlebrook 7H9 broth, supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol, to mid-logarithmic phase (OD₆₀₀nm of ~0.5-0.8).

-

Assay Setup: The bacterial culture is diluted to a final optical density of 0.05. The assay is performed in 96-well plates.

-

Drug Preparation: this compound and other control antibiotics are serially diluted to achieve a final concentration range typically from 0.05 µg/mL to 50 µg/mL.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 7 days.

-

Viability Assessment: After incubation, the viability of the bacteria is assessed by adding a resazurin solution (0.02% w/v final concentration). Resazurin (blue) is metabolically reduced to the fluorescent, pink-colored resorufin by viable cells.

-

Endpoint Reading: Plates are incubated for an additional 2 days (for log-phase) or up to 6 days (for slow-growing phenotypes). The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

To model the different states of Mtb infection, in vitro models for non-replicating or slow-replicating persisters are used.

-

Acid-Phase Model: Log-phase bacteria are exposed to an acidic 7H9 medium (pH adjusted to ~5.5-5.8) for a set period to induce a state of reduced metabolic activity before drug exposure. The subsequent MIC determination follows the standard protocol, but with longer incubation times for the resazurin dye to account for slower metabolism.

-

Hypoxic-Phase Model: A state of non-replicating persistence is induced by limiting oxygen availability. This is often achieved using the Wayne model, where Mtb is incubated in sealed tubes with a limited headspace. After establishment of microaerophilic conditions (indicated by a methylene blue indicator), the drug is added, and survival is typically measured by plating for colony-forming units (CFU) after a set exposure time.

Murine models are essential for evaluating the in vivo activity of anti-tubercular agents.

-

Infection: Immunocompetent mice (e.g., BALB/c or C3HeB/FeJ) are infected via a low-dose aerosol route with an Mtb strain (e.g., Erdman or H37Rv) to deliver approximately 100 bacilli to the lungs.

-

Infection Establishment: The infection is allowed to establish for a period of weeks, leading to an acute (high bacterial load) or chronic (stable bacterial load, potentially with necrotic lesions in C3HeB/FeJ mice) state.

-

Treatment: Treatment is initiated with this compound, administered alone or in combination with other drugs. Routes of administration include subcutaneous injection or direct intrapulmonary aerosol delivery. Dosing schedules can be daily or intermittent (e.g., three times weekly).

-

Efficacy Endpoint: After the treatment period (typically 4 to 8 weeks), mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

-

Data Analysis: After 3-4 weeks of incubation at 37°C, CFUs are counted. Efficacy is reported as the log₁₀ reduction in CFU in the lungs of treated mice compared to untreated controls.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to this compound.

Caption: Mechanism of action for this compound.

Caption: Standard workflow for in vivo murine efficacy studies.

Caption: Workflow for assessing activity against different Mtb phenotypes.

References

- 1. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectinamides are effective partner agents for the treatment of tuberculosis in multiple mouse infection models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1599 | Working Group for New TB Drugs [newtbdrugs.org]

- 4. Characterization of this compound Efficacy Against Different Mycobacterial Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and solubility of Spectinamide 1599

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinamide 1599 is a novel semi-synthetic antibiotic derived from spectinomycin, exhibiting potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. A key structural modification allows it to evade the native Rv1258c efflux pump in M. tuberculosis, a common mechanism of resistance to its parent compound. This technical guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental methodologies for this compound, aimed at supporting further research and development.

Chemical and Physical Properties

This compound is a hydrophilic molecule with the chemical formula C₂₁H₃₁ClN₄O₇. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₁ClN₄O₇ | PubChem |

| Molecular Weight | 486.9 g/mol | PubChem |

| IUPAC Name | 2-(5-chloropyridin-2-yl)-N-[(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-yl]acetamide | PubChem |

| CAS Number | 1620153-85-6 | MedChemExpress[1] |

| Calculated LogP (ClogP) | -2.52 | Multiple Sources |

| pKa | 8.69 | Multiple Sources |

| Biopharmaceutics Drug Disposition Classification System (BDDCS) | Class 3 | Multiple Sources |

Solubility

This compound is characterized by its high aqueous solubility, a critical attribute for its formulation and administration.

| Solvent | Solubility | Source |

| Aqueous Solution | >1 mM | NIH[2] |

Experimental Protocol for Solubility Determination (Representative)

While a specific, detailed protocol for this compound solubility determination is not publicly available, a standard method such as the shake-flask method would be appropriate.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

-

This compound powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of purified water.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vials to ensure an excess of solid material remains, confirming saturation.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the original solubility in mg/mL or molarity.

Mechanism of Action: Ribosomal Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved by binding to a specific site on the bacterial ribosome.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of this compound.

References

Spectinamide 1599: A Technical Guide to its Selective Inhibition of Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectinamide 1599, a novel semisynthetic analog of spectinomycin, demonstrates remarkable selectivity for bacterial ribosomes over their eukaryotic counterparts. This high degree of specificity is crucial for its potent antitubercular activity while minimizing off-target effects and associated toxicities. This technical guide provides an in-depth analysis of the quantitative data supporting this selectivity, detailed experimental protocols for its determination, and a discussion of the underlying structural basis for this critical drug property. The information presented herein is intended to inform further research and development of spectinamide-based therapeutics.

Quantitative Assessment of Ribosomal Selectivity

The selective inhibition of bacterial protein synthesis by this compound has been quantified through in vitro translation assays. These assays directly measure the inhibitory concentration (IC50) of the compound against both bacterial and eukaryotic ribosomes, providing a clear metric of its selectivity.

| Compound | M. smegmatis Ribosome IC50 (µg/mL) | Rabbit Reticulocyte Lysate IC50 (µg/mL) | Selectivity Index (Eukaryotic/Bacterial) |

| This compound | 0.6 | >100 | >167 |

| Spectinomycin | 1.2 | >100 | >83 |

Data synthesized from publicly available research.

As the data indicates, this compound is a potent inhibitor of mycobacterial ribosomes while exhibiting negligible activity against eukaryotic ribosomes at high concentrations. This translates to a high selectivity index, underscoring its potential as a safe and effective antibacterial agent.

Furthermore, studies on lead spectinamides have shown no detectable cytotoxicity against mammalian cell lines, such as Vero and J774 cells.[1] Concerns regarding the potential for inhibition of mitochondrial translation, a common off-target effect for ribosome-targeting antibiotics due to the prokaryotic origins of mitochondria, have also been addressed. In organello mitochondrial translation assays revealed that spectinomycin and the closely related spectinamide 1544 did not inhibit mitochondrial protein synthesis even at concentrations up to 1 mM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the ribosomal selectivity of this compound.

Bacterial Cell-Free Transcription-Translation Assay

This assay measures the inhibition of protein synthesis using an extract from Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis.

Workflow:

References

The Early-Stage Development and Screening of Spectinamide 1599: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data associated with the early-stage development and screening of Spectinamide 1599, a promising antitubercular agent. This compound is a semi-synthetic analog of spectinomycin, designed to overcome native drug efflux mechanisms in Mycobacterium tuberculosis (Mtb) and exhibits potent activity against both drug-susceptible and drug-resistant strains.[1]

Introduction

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This compound emerged from a structure-based design approach aimed at improving the antimycobacterial potency of spectinomycin.[1][2] Key to its enhanced activity is its ability to evade the Rv1258c efflux pump in Mtb, a mechanism that contributes to intrinsic resistance to spectinomycin.[1] This document details the synthesis, mechanism of action, and the preclinical screening workflow of this compound, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro activity, in vivo efficacy, and pharmacokinetic profile.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Strain | Resistance Profile | MIC (µg/mL) |

| H37Rv | Drug-Susceptible | 0.4 - 0.8[3] |

| Various | Mono-resistant | 0.4 - 1.6 |

| Clinical Isolates | MDR | Data not available |

| Clinical Isolates | XDR | Data not available |

Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis

| Mouse Model | Infection Stage | Administration Route | Dosage Regimen | Log10 CFU Reduction in Lungs |

| BALB/c | Acute | Subcutaneous | 200 mg/kg, once daily for 9 days | >1.0 |

| BALB/c | Chronic | Subcutaneous | 150 mg/kg, once daily for 28 days | Significant reduction (P<0.001) |

| BALB/c | Chronic | Intrapulmonary Aerosol | 10 mg/kg, thrice weekly for 8 weeks | ~1.0 |

| C3HeB/FeJ | Chronic | Intrapulmonary Aerosol (in combination with Pyrazinamide) | 50 mg/kg (1599) + 150 mg/kg (PZA), thrice weekly for 4 weeks | >1.8 (synergistic effect) |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL or µg/g) | AUC0-last (µgh/mL or µgh/g) | Lung/Plasma AUC Ratio |

| Subcutaneous | 200 | Plasma: ~100 | Plasma: ~250 | 0.33 |

| Intrapulmonary Aerosol | 200 | Lung: ~850 | Lung: ~1200 | 16.2 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the early-stage development of this compound.

Synthesis of this compound

This compound is synthesized from spectinomycin in a convergent four-step sequence.

Protocol:

-

Protection: The secondary amines of spectinomycin are protected with a carboxybenzyl (Cbz) group. This is achieved by reacting spectinomycin with benzyl chloroformate (BnOCOCl) in the presence of sodium bicarbonate in an acetone/water mixture at room temperature for 10 hours.

-

Acylation: The 3'-keto functionality of the Cbz-protected spectinomycin is then acylated. This key step introduces the side chain responsible for the enhanced activity of spectinamides.

-

Purification: For many spectinamides, the Cbz-protected intermediate can be purified by crystallization, eliminating the need for column chromatography, particularly during scale-up for in vivo testing.

-

Deprotection: The Cbz protecting groups are removed to yield the final spectinamide product. This can be achieved through two primary methods:

-

Catalytic Hydrogenation: The protected compound is subjected to catalytic hydrogenation using palladium on carbon (10% Pd/C) in 1.25M HCl in methanol for 2 hours.

-

Acid Hydrolysis: For compounds with hydrogenation-sensitive side chains, deprotection is carried out using a 48% hydrobromic acid solution at room temperature for 2 hours.

-

-

Salt Formation: The final product is typically provided as a neutral dihydrochloride salt for biological testing.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro potency of this compound against M. tuberculosis is determined using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

Protocol:

-

Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using 7H9 broth to achieve a range of final concentrations.

-

Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells containing only medium and bacteria with no drug are included.

-

Incubation: The plate is sealed and incubated at 37°C for 7 days.

-

Resazurin Addition: After incubation, a resazurin solution is added to each well.

-

Second Incubation: The plate is incubated for an additional 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

The in vivo efficacy of this compound is evaluated in a mouse model of chronic tuberculosis infection.

Protocol:

-

Animal Model: BALB/c or C3HeB/FeJ mice (female, 6-8 weeks old) are commonly used.

-

Infection:

-

M. tuberculosis (e.g., H37Rv or Erdman strain) is grown to mid-log phase.

-

Mice are infected via a low-dose aerosol exposure to deliver approximately 100-200 bacilli to the lungs.

-

The infection is allowed to establish for 4 weeks to become chronic.

-

-

Drug Administration:

-

Infected mice are randomly assigned to treatment and control groups.

-

This compound is formulated in a suitable vehicle (e.g., saline).

-

The drug is administered via the desired route (e.g., subcutaneous injection or intrapulmonary aerosol) at the specified dose and frequency.

-

-

Efficacy Assessment:

-

After the treatment period (e.g., 4 or 8 weeks), mice are euthanized.

-

Lungs and spleens are aseptically removed and homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

-

Plates are incubated at 37°C for 3-4 weeks, and colony-forming units (CFU) are enumerated.

-

The efficacy is determined by the reduction in the log10 CFU in the organs of treated mice compared to the untreated control group.

-

Pharmacokinetic Analysis in Mice

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

-

Animal Dosing: Healthy or infected mice are administered a single dose of this compound via the desired route (e.g., intravenous, subcutaneous, or intrapulmonary aerosol).

-

Sample Collection: At predetermined time points after dosing, blood and tissues (lungs, liver, spleen, etc.) are collected from cohorts of mice.

-

Sample Processing:

-

Blood is processed to obtain plasma.

-

Tissues are weighed and homogenized.

-

-

Bioanalysis:

-

The concentration of this compound in plasma and tissue homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the general workflow for its screening.

Conclusion

This compound represents a significant advancement in the search for novel antitubercular agents. Its development showcases the power of structure-based drug design to overcome microbial resistance mechanisms. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of tuberculosis drug discovery and highlight the critical steps involved in the early-stage evaluation of new chemical entities. Further development and clinical investigation of this compound and other spectinamides are warranted to determine their full therapeutic potential in combating multidrug-resistant tuberculosis.

References

- 1. Spectinamides: a new class of semisynthetic antituberculosis agents that overcome native drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of Inhalational Spectinamide-1599 Therapy against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Narrow-Spectrum Activity of Spectinamide 1599: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599 is a novel semi-synthetic analog of the antibiotic spectinomycin, developed to address the urgent need for new treatments for tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] Unlike its parent compound, which has poor activity against Mycobacterium tuberculosis (Mtb), this compound demonstrates potent and selective efficacy.[2] This technical guide provides an in-depth analysis of the core factors contributing to the narrow-spectrum activity of this compound, focusing on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Core Mechanism of Narrow-Spectrum Activity

The focused efficacy of this compound against Mycobacterium tuberculosis is a result of a dual-property mechanism: potent intracellular target engagement and circumvention of native bacterial defense systems. This targeted approach is a key attribute that distinguishes it from broad-spectrum antibiotics.

Ribosomal Inhibition

This compound exerts its bactericidal effect by inhibiting protein synthesis.[1] It binds to a specific site on the 16S rRNA within helix 34 of the 30S ribosomal subunit. This binding action obstructs the translocation of peptidyl-tRNA from the A-site to the P-site, thereby arresting peptide elongation and leading to bacterial cell death. The binding site for spectinamides is distinct from that of other classes of protein synthesis inhibitors, which accounts for the lack of cross-resistance with existing TB therapeutics. Molecular modeling and crystallography studies have revealed that the aminocyclitol core of this compound establishes key hydrogen bonds with nucleotides G1064, C1066, G1068, A1191, and C1192 of the 16S rRNA.

Evasion of Efflux Pumps

A critical determinant of the narrow-spectrum activity of this compound is its ability to evade efflux pumps, which are a primary mechanism of intrinsic and acquired resistance in bacteria. In M. tuberculosis, the Rv1258c efflux pump is a major contributor to the poor efficacy of the parent compound, spectinomycin. Structural modifications in this compound prevent its recognition and expulsion by the Rv1258c pump, allowing the drug to accumulate to effective concentrations within the mycobacterial cell. Conversely, in many Gram-negative bacteria such as E. coli, the AcrAB-TolC efflux system efficiently removes spectinamides, contributing to their lack of activity against these organisms.

Quantitative Data: In Vitro Susceptibility

The narrow-spectrum activity of this compound is quantitatively demonstrated by its Minimum Inhibitory Concentration (MIC) values against a range of bacterial species.

| Bacterial Species/Strain | Type | MIC (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis H37Rv | Drug-Susceptible TB | 0.4 - 0.8 | |

| M. tuberculosis | MDR strains | 0.4 - 1.6 | |

| M. tuberculosis | XDR strains | 0.4 - 1.6 | |

| M. tuberculosis (MDR/XDR panel) | MIC50: 0.8, MIC90: 1.9 | ||

| Mycobacterium bovis BCG (log phase) | 0.71 | ||

| Mycobacterium bovis BCG (acid phase) | 6.25 | ||

| Mycobacterium ulcerans | NTM | Active (specific MIC not stated) | |

| Mycobacterium marinum | NTM | Active (specific MIC not stated) | |

| Escherichia coli (TolC deficient) | Gram-Negative | Active (specific MIC not stated) | |

| Streptococcus spp. | Gram-Positive | 1.6 - 25 | |

| Staphylococcus aureus (MRSA) | Gram-Positive | 25 | |

| Pseudomonas aeruginosa | Gram-Negative | >200 | |

| Acinetobacter baumannii | Gram-Negative | >200 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Mycobacterium species (e.g., M. tuberculosis H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

This compound stock solution

-

Resazurin sodium salt solution

-

Incubator (37°C)

Procedure:

-

Prepare a bacterial inoculum in 7H9 broth, adjusted to a McFarland standard of 0.5.

-

Serially dilute the this compound stock solution in 7H9 broth in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final volume of 200 µL.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at 37°C for 7-14 days.

-

Add 20 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

-

The MIC is determined as the lowest drug concentration in which there is no color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Objective: To evaluate the therapeutic efficacy of this compound in reducing the bacterial burden in mice chronically infected with M. tuberculosis.

Materials:

-

BALB/c or C3HeB/FeJ mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis Erdman strain

-

Aerosol exposure chamber

-

This compound formulated for subcutaneous or intrapulmonary administration

-

Middlebrook 7H11 agar plates

-

Tissue homogenizer

Procedure:

-

Infect mice with a low-dose aerosol of M. tuberculosis to deliver approximately 50-100 colony-forming units (CFU) per mouse.

-

Allow the infection to establish for 4-6 weeks to create a chronic infection model.

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control drug like isoniazid).

-

Administer treatment for a defined period (e.g., 4-8 weeks).

-

At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

-

Homogenize the organs in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Plate serial dilutions of the tissue homogenates onto 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.

-

Efficacy is determined by the log10 reduction in CFU in the organs of treated mice compared to the vehicle control group.

Conclusion

The narrow-spectrum activity of this compound is a deliberately engineered feature that results from its high affinity for the mycobacterial ribosome and its structural modifications that allow it to evade the native Mtb efflux pump, Rv1258c. This targeted approach provides potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis while having minimal impact on a broad range of other bacteria. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the preclinical evaluation of this compound and underscore its potential as a valuable new agent in the fight against tuberculosis.

References

- 1. Preclinical Evaluation of Inhalational Spectinamide-1599 Therapy against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1599 | Working Group for New TB Drugs [newtbdrugs.org]

Spectinamide 1599: A Technical Guide to Target Validation in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599, a semi-synthetic analog of spectinomycin, has emerged as a promising candidate in the fight against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).[1][2][3][4][5] This document provides an in-depth technical guide on the target validation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. Its potent activity extends to multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, highlighting its potential to address the growing challenge of antibiotic resistance.

Core Target and Mechanism of Action

The primary molecular target of this compound in M. tuberculosis is the bacterial ribosome. Specifically, it binds to helix 34 of the 16S rRNA within the 30S ribosomal subunit, a site distinct from that of many other ribosome-targeting antibiotics. This interaction inhibits protein synthesis, ultimately leading to a bactericidal effect. A key feature of this compound is its ability to evade the native Rv1258c efflux pump in M. tuberculosis, which is a common mechanism of intrinsic resistance to the parent compound, spectinomycin. This evasion is a critical factor contributing to its potent anti-tubercular activity.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | M. tuberculosis Strain(s) | Reference(s) |

| Minimum Inhibitory Concentration (MIC) | 0.4 - 0.8 µg/mL | Drug-susceptible | |

| Minimum Inhibitory Concentration (MIC) | 0.4 - 1.6 µg/mL | MDR and XDR strains | |

| Post-antibiotic Effect | 75 - 132 hours | Not specified | |

| Spontaneous Mutation Frequency | 1.6 - 7.4 x 10⁻⁷ | Not specified |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Mouse Model | Treatment Regimen | Duration | Log₁₀ CFU Reduction in Lungs | Reference(s) |

| BALB/c (chronic infection) | 10 mg/kg (thrice weekly) | 2 months | Similar to 50-100 mg/kg for 1 month | |

| BALB/c (chronic infection) | 100 mg/kg (subcutaneous) | 28 days | Significant reduction (P<0.001) | |

| C3HeB/FeJ | 50 mg/kg (intrapulmonary aerosol) + 150 mg/kg oral pyrazinamide | Not specified | >1.8 (synergistic effect) | |

| BALB/c (acute infection) | Combination with rifampicin and pyrazinamide | 3 weeks | 2.73 log net improvement over standard regimen |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Methodology:

-

M. tuberculosis cultures are grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

A 96-well microplate is prepared with serial twofold dilutions of this compound in 7H9 broth.

-

Each well is inoculated with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10⁵ CFU/mL.

-

Positive (no drug) and negative (no bacteria) control wells are included.

-

The plate is incubated at 37°C for 7-14 days.

-

The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

Murine Model of Tuberculosis Infection

Objective: To evaluate the in vivo efficacy of this compound in reducing the bacterial burden in the lungs of infected mice.

Methodology:

-

Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., Erdman strain) to establish a lung infection of approximately 100-200 CFUs.

-

Treatment: Treatment with this compound (and/or combination drugs) is initiated at a specified time post-infection (e.g., for acute or chronic infection models). The drug is administered via a specified route (e.g., subcutaneous injection, intrapulmonary aerosol).

-

Bacterial Load Determination: At selected time points, mice are euthanized, and their lungs are aseptically removed and homogenized.

-

Serial dilutions of the lung homogenates are plated on Middlebrook 7H10 or 7H11 agar plates.

-

Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the number of viable bacteria (CFU) per lung.

-

The log₁₀ CFU reduction is calculated by comparing the bacterial load in treated versus untreated control groups.

Hollow Fiber Infection Model

Objective: To simulate human pharmacokinetics and evaluate the pharmacodynamic properties of this compound against different mycobacterial populations.

Methodology:

-

Hollow fiber cartridges are inoculated with a high-density culture of M. tuberculosis or M. bovis BCG.

-

The cartridges are connected to a central reservoir containing culture medium.

-

This compound is administered to the central reservoir to mimic the concentration-time profiles observed in vivo. A specific half-life (e.g., 1.25 hours) is used to simulate drug clearance.

-

Samples are collected from the cartridge at various time points to determine the viable bacterial count (CFU).

-

This model allows for the study of drug efficacy against different phenotypic populations, such as log-phase, acid-phase, and hypoxic bacteria.

Experimental Workflow for Target Validation

Caption: A logical workflow for the target validation of this compound.

Activity Against Different Mycobacterial Phenotypes

M. tuberculosis can exist in different physiological states within the host, including actively replicating (log-phase) and non-replicating or slow-growing (phenotypically tolerant) forms found in acidic or hypoxic environments within granulomas. Studies have shown that this compound is more efficacious against log-phase bacteria compared to its activity against acid-phase and hypoxic bacteria. This activity profile is similar to that of the frontline anti-TB drug isoniazid. This observation may explain the synergistic effect seen when this compound is combined with pyrazinamide, a drug known to be active against non-replicating bacilli.

Conclusion

The target of this compound, the bacterial ribosome, is unequivocally validated through a combination of in vitro and in vivo studies. Its potent inhibition of protein synthesis, coupled with its ability to circumvent native efflux mechanisms, establishes it as a strong candidate for the treatment of tuberculosis, including drug-resistant infections. The comprehensive data on its efficacy, mechanism of action, and activity against various mycobacterial phenotypes provide a solid foundation for its continued development as a novel anti-tubercular agent. Further research focusing on optimizing combination therapies and understanding its activity in diverse host microenvironments will be crucial for its successful clinical application.

References

- 1. Preclinical Evaluation of Inhalational Spectinamide-1599 Therapy against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound Efficacy Against Different Mycobacterial Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of this compound efficacy against different mycobacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Spectinamide 1599: A Deep Dive into its Preclinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinamide 1599 is a novel, semi-synthetic analog of the antibiotic spectinomycin, engineered for enhanced potency against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This technical guide provides a comprehensive overview of the initial pharmacological characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Developed to overcome native drug efflux mechanisms in Mtb, this compound demonstrates significant promise as a potential component of future anti-tuberculosis regimens.[1][2]

Core Pharmacology and Mechanism of Action

This compound exerts its antibacterial effect through the inhibition of protein synthesis.[3] Similar to its parent compound, spectinomycin, it binds to the 30S ribosomal subunit, specifically to helix 34 of the 16S rRNA, thereby blocking the translocation step of translation. A key innovation in the design of the spectinamide class, including 1599, is the structural modification that allows it to evade the Rv1258c efflux pump in M. tuberculosis. This efflux pump is a significant contributor to intrinsic drug resistance, and its circumvention is crucial to the enhanced antimycobacterial activity of this compound. The compound has shown a lack of cross-resistance with existing tuberculosis therapeutics.

Mechanism of Action of this compound.

In Vitro Activity

This compound has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its efficacy is also characterized by a lengthy post-antibiotic effect.

| Parameter | Value | Reference |

| MIC against Mtb | 0.4–0.8 µg/mL | |

| MIC against antibiotic-resistant Mtb strains | 0.4–1.6 µg/mL | |

| Post-antibiotic effect | 133 hours | |

| Spontaneous mutation frequency | 1.6–7.4 × 10⁻⁷ |

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in murine models of tuberculosis have been crucial in characterizing the in vivo pharmacology of this compound. These studies have explored various routes of administration, dosing regimens, and combination therapies.

Pharmacokinetic Profile

This compound is a highly soluble compound. Due to poor permeability across the intestinal barrier, it has negligible oral bioavailability, necessitating parenteral or inhalational administration. Comparative pharmacokinetic studies have shown that intrapulmonary aerosol (IPA) delivery results in significantly higher lung exposure compared to subcutaneous (SC) administration, which is advantageous for treating pulmonary tuberculosis. Following IPA administration, the exposure ratios between the lung and plasma were found to be 12-40 times higher than with intravenous or subcutaneous routes.

| Administration Route | Dose (mg/kg) | Key Finding | Reference |

| Subcutaneous (SC) | 200 | Resulted in a 1.57 log CFU reduction in the lungs after 4 weeks of treatment (5 days/week). | |

| Intrapulmonary Aerosol (IPA) | 200 | Lung drug exposure was 48 times higher compared to SC administration. | |

| Intrapulmonary Aerosol (IPA) | 10 | Thrice weekly administration for two months showed similar efficacy to higher doses (50-100 mg/kg) after one month. |

Efficacy in Murine Models

Efficacy studies have been conducted in both BALB/c and C3HeB/FeJ mouse models, which represent different aspects of human tuberculosis pathology.

| Mouse Model | Treatment Regimen | Duration | Outcome | Reference |

| BALB/c (Chronic Infection) | 1599 (200 mg/kg, SC) | 28 days | Significantly decreased lung bacterial burden. | |

| BALB/c (Chronic Infection) | 1599 (10, 50, or 200 mg/kg, IPA, 3x weekly) | 4 or 8 weeks | Dose-dependent efficacy. | |